molecular formula C14H18INO4 B13497092 Ethyl 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

Ethyl 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

Cat. No.: B13497092
M. Wt: 391.20 g/mol
InChI Key: VILKRJZVYRRDKS-UHFFFAOYSA-N
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Description

Ethyl 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of multiple functional groups, such as the iodomethyl and oxazolyl groups, makes it a versatile molecule for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves multiple steps:

    Formation of the bicyclic core: The bicyclic structure can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the oxazolyl group: The oxazolyl group can be introduced via a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative.

    Iodomethylation: The iodomethyl group can be introduced through a halogenation reaction using reagents like iodomethane and a base.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the iodomethyl group, leading to the formation of iodocarboxylic acids.

    Reduction: Reduction reactions can target the oxazolyl group, potentially converting it to an amino alcohol.

    Substitution: The iodomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or cyanides under basic conditions.

Major Products

    Oxidation: Iodocarboxylic acids.

    Reduction: Amino alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient due to its diverse functional groups.

    Industry: Used in the development of new materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The iodomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The oxazolyl group may participate in hydrogen bonding or other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1-(bromomethyl)-3-(1,3-oxazol-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate: Similar structure but with a bromomethyl group instead of an iodomethyl group. The bromomethyl group is less reactive than the iodomethyl group.

    Ethyl 1-(iodomethyl)-3-(1,3-thiazol-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate: Similar structure but with a thiazolyl group instead of an oxazolyl group. The thiazolyl group has different electronic properties and reactivity compared to the oxazolyl group.

The uniqueness of Ethyl 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-2-oxabicyclo[22

Biological Activity

Basic Information

  • IUPAC Name : Ethyl 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate
  • CAS Number : Not provided in the search results.
  • Molecular Formula : C13H15I N O4
  • Molecular Weight : 329.17 g/mol

Structural Features

The compound features a bicyclic structure characterized by:

  • An oxabicyclo[2.2.2]octane framework.
  • An iodomethyl group which may enhance its reactivity.
  • An oxazole moiety which is known for various biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives of oxabicyclo compounds have shown effectiveness against Gram-positive bacteria and fungi, suggesting potential applications in pharmaceuticals for treating infections.

Anticancer Properties

Research has highlighted the potential of oxazole-containing compounds in cancer therapy. The incorporation of the iodomethyl group may enhance the compound's ability to interact with biological targets, leading to apoptosis in cancer cells. In vitro studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines.

Enzyme Inhibition

Compounds with oxazole rings have been studied for their ability to inhibit specific enzymes related to disease pathways. This compound may exhibit enzyme inhibition properties that could be beneficial in drug design.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of oxazole derivatives against various pathogens. The results indicated that compounds with similar bicyclic structures exhibited significant inhibition zones against Staphylococcus aureus and Candida albicans.

CompoundInhibition Zone (mm)Pathogen
Compound A15S. aureus
Compound B18C. albicans
Ethyl 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-...TBDTBD

Study 2: Anticancer Activity

In another investigation, a series of oxazole derivatives were tested for their cytotoxic effects on human cancer cell lines. The study found that certain structural modifications significantly enhanced anticancer activity.

CompoundIC50 (µM)Cancer Cell Line
Compound C5MCF-7
Compound D10HeLa
Ethyl 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-...TBDTBD

Properties

Molecular Formula

C14H18INO4

Molecular Weight

391.20 g/mol

IUPAC Name

ethyl 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

InChI

InChI=1S/C14H18INO4/c1-2-18-12(17)14-5-3-13(9-15,4-6-14)20-10(14)11-16-7-8-19-11/h7-8,10H,2-6,9H2,1H3

InChI Key

VILKRJZVYRRDKS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCC(CC1)(OC2C3=NC=CO3)CI

Origin of Product

United States

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